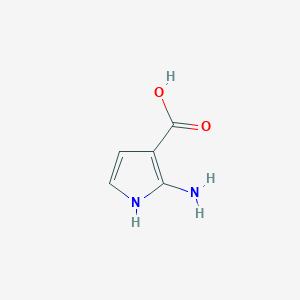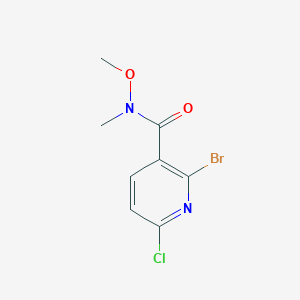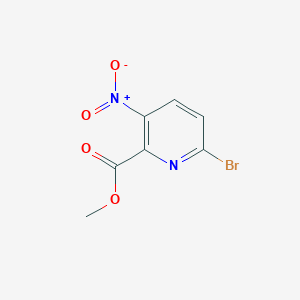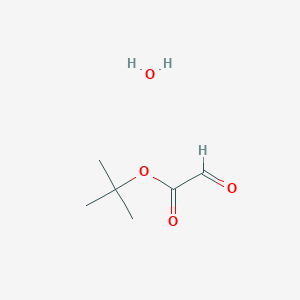![molecular formula C16H13BrO3 B13122725 Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the bromination of biphenyl followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification involves reacting the brominated biphenyl with ethyl oxalyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of biphenyl.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
科学的研究の応用
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution.
類似化合物との比較
Similar Compounds
- Ethyl bromoacetate
- Ethyl 3-bromopropionate
- Ethyl chloroacetate
- Ethyl iodoacetate
Uniqueness
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to its biphenyl structure with a bromine atom and an ethyl ester group. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its applications in various fields of research further highlight its uniqueness.
特性
分子式 |
C16H13BrO3 |
|---|---|
分子量 |
333.18 g/mol |
IUPAC名 |
ethyl 2-[4-(3-bromophenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
InChIキー |
JHLZEFBWSGXLTH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)

![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)

![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)







